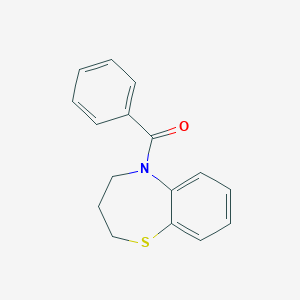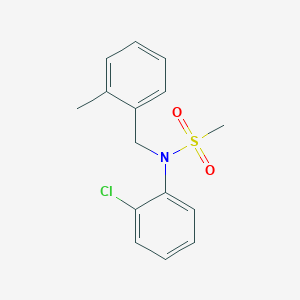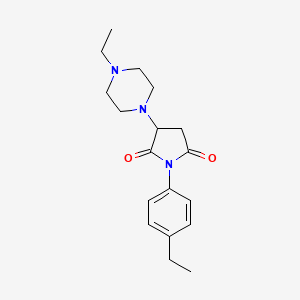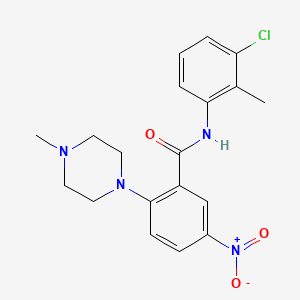
N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, also known as CMN-1, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a member of the benzamide family of compounds and has been shown to have potent anti-cancer properties in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is not fully understood, but it is thought to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of many cellular processes, including cell growth and survival, and is often overexpressed in cancer cells. By inhibiting HSP90, N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is thought to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide for lab experiments is its potency and specificity against cancer cells. This makes it a useful tool for studying the biology of cancer cells and for developing new cancer treatments. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. One area of interest is in combination therapy with other anti-cancer drugs, which may enhance its effectiveness. Another area of interest is in developing new formulations of N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide that can improve its bioavailability and reduce potential side effects. Finally, there is also interest in studying its potential use in other diseases, such as infectious diseases and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-cancer properties in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, it has been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c1-13-16(20)4-3-5-17(13)21-19(25)15-12-14(24(26)27)6-7-18(15)23-10-8-22(2)9-11-23/h3-7,12H,8-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWINHYRGGWYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(2-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4390119.png)
![methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4390126.png)

![ethyl {8-[(4-benzyl-1-piperidinyl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B4390142.png)
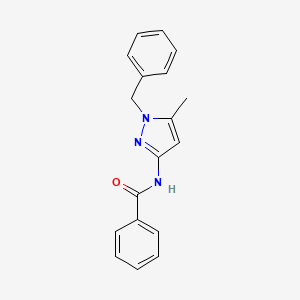
![2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B4390162.png)
![5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4390177.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide](/img/structure/B4390183.png)
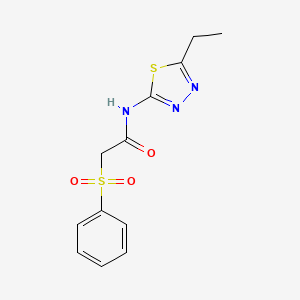
![({1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4390207.png)
![4-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4390213.png)
